molecular formula C18H18N2O2 B11108217 2-methoxy-2-phenyl-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide

2-methoxy-2-phenyl-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide

Cat. No.: B11108217
M. Wt: 294.3 g/mol
InChI Key: SVJGIPSBCMGCES-CPNJWEJPSA-N
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Description

2-Methoxy-2-phenyl-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropane ring, a methoxy group, and a phenylmethylidene moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-phenyl-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable diazo compound with an alkene in the presence of a catalyst such as rhodium or copper.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base such as sodium hydride.

    Formation of the Phenylmethylidene Moiety: This step involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-phenyl-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the hydrazone linkage to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Methoxy-2-phenyl-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-methoxy-2-phenyl-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide exerts its effects involves interactions with various molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylmethylidene moiety may facilitate binding to specific proteins, altering their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-phenylacetohydrazide
  • 2-Methoxy-2-phenyl-N’-[(E)-phenylmethylidene]acetohydrazide
  • 2-Methoxy-2-phenyl-N’-[(E)-phenylmethylidene]benzohydrazide

Uniqueness

2-Methoxy-2-phenyl-N’-[(E)-phenylmethylidene]cyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical and biological behaviors.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-methoxy-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-22-18(15-10-6-3-7-11-15)12-16(18)17(21)20-19-13-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3,(H,20,21)/b19-13+

InChI Key

SVJGIPSBCMGCES-CPNJWEJPSA-N

Isomeric SMILES

COC1(CC1C(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1(CC1C(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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